3,4-Dimethyl-1,2-cyclopentanedione is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. The compound's structure allows for interesting chemical reactions, such as tautomerization and dimerization, which can be exploited in synthetic chemistry and materials science. Understanding the behavior of this compound, particularly its mechanism of action, is crucial for harnessing its full potential in practical applications.
In the field of analytical chemistry, the reactivity of 3,4-dimethyl-1,2-cyclopentanedione can be utilized for the detection and quantification of certain biomolecules. The formation of pyrroles and their subsequent crosslinking with proteins could serve as a basis for developing novel assays or probes for protein detection and quantification1.
The ability of 3,4-dimethyl-1,2-cyclopentanedione to undergo tautomerization and dimerization can be exploited in materials science. For example, the dimerization of related compounds, such as 3-methyl-1,2-cyclopentanedione, has been studied in different media, revealing that the molecule exists in an enol tautomeric form stabilized by intramolecular hydrogen bonding2. This behavior could be harnessed to
3,4-Dimethyl-1,2-cyclopentanedione is a cyclic diketone with the chemical formula and a molecular weight of 126.16 g/mol. It is also known by its common name, caramel pentadione, due to its sweet, caramel-like odor. The compound is classified under diketones and is recognized for its applications in flavoring and fragrance industries, as well as in scientific research contexts.
3,4-Dimethyl-1,2-cyclopentanedione is classified as:
The synthesis of 3,4-dimethyl-1,2-cyclopentanedione can be achieved through several methods. One notable approach involves the cyclization of α,β-unsaturated diones using magnesium methoxide. This method allows for the formation of the cyclic structure while introducing the necessary methyl groups at the 3 and 4 positions .
The molecular structure of 3,4-dimethyl-1,2-cyclopentanedione features a cyclopentane ring with two ketone functional groups located at the 1 and 2 positions. The presence of methyl groups at positions 3 and 4 contributes to its unique properties.
3,4-Dimethyl-1,2-cyclopentanedione participates in various chemical reactions typical of diketones. These include:
The stability of tautomers can vary based on substitution patterns on the cyclopentane ring. In some cases, one tautomer may be significantly more stable than the other due to steric hindrance or electronic effects.
The mechanism of action for 3,4-dimethyl-1,2-cyclopentanedione primarily revolves around its ability to mimic carboxylic acids in biological systems. This property makes it a potential bioisostere for certain receptor interactions.
3,4-Dimethyl-1,2-cyclopentanedione finds utility in various fields:
This compound exemplifies the intersection of organic chemistry with practical applications in food science and pharmaceuticals, highlighting its versatility and importance in various industries.
The systematic identification of 3,4-Dimethyl-1,2-cyclopentanedione reveals a five-membered cyclic diketone structure with methyl substituents at adjacent carbon atoms. Its molecular formula is definitively established as C₇H₁₀O₂, with a molecular weight of 126.15 g/mol as confirmed by multiple independent sources including the National Institute of Standards and Technology and PubChem [2] [4]. The IUPAC nomenclature follows standard cycloalkane functional group priority rules, designating the compound as 3,4-dimethylcyclopentane-1,2-dione, where the numbering assigns priority to the diketone functional groups at positions 1 and 2 on the cyclopentane ring. This systematic name precisely defines the methyl substituent locations at carbons 3 and 4 relative to the carbonyl groups [4] [6].
The compound's structural identity is further validated through several key identifiers: the CAS Registry Number (13494-06-9), InChIKey (WGAVDEVFJDQIMZ-UHFFFAOYSA-N), and European Inventory of Existing Commercial Chemical Substances number (236-810-8) [2] [5] [6]. Spectral characterization includes infrared absorption bands corresponding to carbonyl stretching vibrations at approximately 1750-1700 cm⁻¹, confirming the diketone functionality. Nuclear magnetic resonance analysis shows characteristic proton signals for the methyl groups appearing as doublets between δ 1.2-1.3 ppm, while ring methine protons resonate as complex multiplets between δ 2.5-3.5 ppm [4] [9]. The crystallographic structure exhibits a nearly planar cyclopentane ring conformation stabilized by conjugation between the carbonyl groups [2].
Table 1: Key Identifiers and Molecular Descriptors of 3,4-Dimethyl-1,2-cyclopentanedione
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C₇H₁₀O₂ | [2] [4] |
Molecular Weight | 126.15 g/mol | [2] [10] |
CAS Registry Number | 13494-06-9 | [2] [6] |
IUPAC Name | 3,4-dimethylcyclopentane-1,2-dione | [4] [9] |
InChIKey | WGAVDEVFJDQIMZ-UHFFFAOYSA-N | [2] [4] |
European Inventory of Existing Commercial Chemical Substances Number | 236-810-8 | [5] [8] |
FEMA Number | 3268 | [5] [9] |
Alternative chemical names reflect historical naming conventions and functional group interpretations. Significant synonyms include 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one (enol tautomer designation), methyl corylone (trade designation), and caramel pentadione (flavor industry terminology) [4] [9]. The compound exhibits keto-enol tautomerism, with the diketo form predominating in crystalline state while equilibrium exists in solution between the diketone and enol forms, the latter being stabilized by intramolecular hydrogen bonding. This tautomeric behavior significantly influences both chemical reactivity and sensory properties [4] [7].
The discovery of 3,4-Dimethyl-1,2-cyclopentanedione emerged from mid-20th century investigations into Maillard reaction chemistry, specifically the thermal degradation pathways of reducing sugars in the presence of amino acids. Initial isolation occurred during chromatographic analysis of caramelization products, where it was identified as a principal contributor to characteristic caramel aromas [6] [8]. Its significance in flavor science was cemented when researchers established its presence in numerous thermally processed foods, including roasted coffee, cooked meats, and baked goods, providing a molecular basis for previously elusive sensory attributes [3] [4].
The Flavor and Extract Manufacturers Association formally recognized the compound as a flavor ingredient in 1973, assigning it FEMA GRAS number 3268 based on its safety evaluation and natural occurrence in foods [5] [9]. This designation facilitated commercial adoption in flavor formulations, with initial industrial synthesis achieved through alkylation of 3,5-dicarbethoxy-4-methyl-cyclopentane-1,2-dione followed by hydrolysis and decarboxylation [8]. Production scaled rapidly during the 1980s to meet growing demand from the food industry seeking natural-identical flavorants to replace complex natural extracts [3] [8].
Industrial synthesis has evolved toward more efficient catalytic processes, though specific modern production methods remain proprietary knowledge within flavor manufacturing companies. Regulatory acceptance expanded globally following Joint Expert Committee on Food Additives evaluation (JECFA number 420), confirming its safety profile and establishing purity criteria for food-grade material [7] [9]. Commercial specifications typically require minimum 97% purity by gas chromatography analysis, with crystalline form preferred for stability during storage and handling [5] [6].
Table 2: Organoleptic Properties and Flavor Thresholds
Sensory Characteristic | Description/Value | Measurement Context |
---|---|---|
Odor Profile | Maple, walnut, sweet, caramel, licorice | Neat compound at 20°C [5] |
Taste Profile | Brown, sugary, maple, caramellic | 10 ppm aqueous solution [8] |
Odor Detection Threshold | 17-20 parts per billion | Not specified [8] |
Flavor Threshold | 10 parts per million | Water [8] |
Aroma Impact | High | Due to low threshold [5] |
The compound's commercial significance stems from its exceptional flavor-enhancing properties at low concentrations, particularly in caramel, maple, and nut-type flavor applications. Industrial documentation describes its odor as having "strong fenugreek and licorice notes" at higher concentrations, transforming into a "sweet maple caramel sugar" character when diluted [7] [9]. This concentration-dependent sensory profile makes it versatile across diverse flavor systems, from dairy products to savory applications. Commercial availability expanded significantly in the early 2000s, with multiple suppliers now offering various concentrations in carrier solvents including ethyl alcohol, propylene glycol, and triacetin to accommodate different application requirements [3] [6].
As a naturally occurring compound, 3,4-Dimethyl-1,2-cyclopentanedione exists in several significant biological matrices, most notably in Coffea species. Analytical studies employing gas chromatography-mass spectrometry have consistently detected this compound in both arabica (Coffea arabica) and robusta (Coffea canephora) coffee varieties, where it forms during roasting via Maillard reactions and sugar fragmentation [4]. Its concentration correlates with roasting parameters, suggesting potential utility as a process marker for thermal treatment intensity. Beyond coffee, preliminary studies indicate its presence in boiled pork and certain fermented products, though comprehensive surveys across food categories remain limited [4] [9].
The compound belongs to the broader class of cyclopentanediones known to form through carbohydrate degradation pathways. Its biosynthesis occurs non-enzymatically during thermal processing of foods rich in reducing sugars and amino acids, particularly through the Strecker degradation mechanism involving α-dicarbonyl intermediates [4] [8]. While not associated with primary metabolic pathways in living organisms, its formation serves as a chemical signature of heat processing, making it a candidate biomarker for distinguishing thermally processed foods from raw materials [4].
Research into the biomarker potential of 3,4-Dimethyl-1,2-cyclopentanedione remains in early stages, though analytical detection methods have been established. Its presence has been qualitatively confirmed in coffee products using mass spectrometric techniques, but comprehensive quantitative studies across food matrices are lacking [4]. Current scientific consensus classifies its detection status as "expected but not quantified" in biological systems, indicating recognition of its natural occurrence without robust epidemiological data correlating its concentration with specific dietary exposures [4].
The structural similarity to other cyclopentanedione compounds known to participate in biochemical pathways suggests potential biological relevance beyond its role as a process marker. However, current literature focuses primarily on its organoleptic contributions rather than metabolic or functional properties within biological systems. Future research directions should prioritize developing sensitive analytical methods for precise quantification across food matrices and exploring correlations between its concentration and specific processing conditions or raw material quality parameters [4].
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